molecular formula C18H20O2 B14292611 Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- CAS No. 116360-27-1

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-

Cat. No.: B14292611
CAS No.: 116360-27-1
M. Wt: 268.3 g/mol
InChI Key: NJUVQQSTOTUGHH-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- is a chemical compound with the molecular formula C18H20O2. It is also known by other names such as 4’-tert-Butyl-2-hydroxy-2-phenylacetophenone. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to the ethanone structure, along with a tert-butyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the compound.

Scientific Research Applications

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and tert-butyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: Lacks the tert-butyl and hydroxy groups, making it less lipophilic and less reactive.

    4-tert-Butylacetophenone: Similar structure but lacks the hydroxy group, affecting its reactivity and potential biological activities.

    2-Hydroxyacetophenone: Lacks the tert-butyl group, making it less lipophilic and potentially less effective in certain applications.

Uniqueness

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- is unique due to the presence of both the hydroxy and tert-butyl groups, which enhance its reactivity and lipophilicity. These structural features contribute to its diverse applications in scientific research and industry.

Properties

CAS No.

116360-27-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-hydroxy-2-phenylethanone

InChI

InChI=1S/C18H20O2/c1-18(2,3)15-11-9-14(10-12-15)17(20)16(19)13-7-5-4-6-8-13/h4-12,16,19H,1-3H3

InChI Key

NJUVQQSTOTUGHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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